1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1283108-96-2
VCID: VC2821212
InChI: InChI=1S/C12H12N2O3S/c1-17-8-3-2-4-9-10(8)13-12(18-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
SMILES: COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

CAS No.: 1283108-96-2

Cat. No.: VC2821212

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid - 1283108-96-2

Specification

CAS No. 1283108-96-2
Molecular Formula C12H12N2O3S
Molecular Weight 264.3 g/mol
IUPAC Name 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Standard InChI InChI=1S/C12H12N2O3S/c1-17-8-3-2-4-9-10(8)13-12(18-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
Standard InChI Key FAINHLDDTNFABM-UHFFFAOYSA-N
SMILES COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O
Canonical SMILES COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O

Introduction

Chemical Identity and Properties

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic organic compound characterized by its distinctive structural elements. The compound combines a benzothiazole core with an azetidine ring and features both methoxy and carboxylic acid functional groups, contributing to its unique chemical reactivity profile and potential biological interactions.

Basic Chemical Information

The compound is identified by CAS number 1283108-96-2 and possesses the molecular formula C₁₂H₁₂N₂O₃S . With a molecular weight of 264.3 g/mol, this structure represents a moderate-sized organic molecule with several potential interaction sites . The IUPAC name is 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, which accurately describes its structural components and arrangement .

Structural Features

The compound consists of three main structural components that define its chemical behavior and potential biological activity:

  • A benzothiazole moiety with a methoxy substituent at the 4-position

  • An azetidine ring connected to the benzothiazole at the 2-position

  • A carboxylic acid group attached to the 3-position of the azetidine ring

This structural arrangement creates a molecule with multiple functional groups capable of engaging in various chemical interactions, including hydrogen bonding, π-stacking, and coordination with biological receptors.

Chemical Identifiers and Database Information

The compound possesses several technical identifiers that facilitate its identification in chemical databases and literature:

Identifier TypeValue
CAS Number1283108-96-2
Molecular FormulaC₁₂H₁₂N₂O₃S
Molecular Weight264.3 g/mol
InChIInChI=1S/C12H12N2O3S/c1-17-8-3-2-4-9-10(8)13-12(18-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
InChIKeyFAINHLDDTNFABM-UHFFFAOYSA-N
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O

Synthesis Methods and Chemical Production

The synthesis of 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves sophisticated organic chemistry techniques and multiple reaction steps to construct its complex structure. Various synthetic approaches have been developed to optimize yield and purity.

Biological and Pharmacological Significance

The compound 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid exhibits potential biological activities that make it relevant for pharmaceutical research and development. While specific biological data for this exact compound is somewhat limited, structural analogs and related benzothiazole derivatives provide insights into its potential pharmacological significance.

Mechanism of Action

The biological activity of this compound likely stems from its unique structural features:

  • The benzothiazole ring system is known to interact with various enzymes and receptors, potentially modulating their activity through specific binding interactions.

  • The methoxy substituent at the 4-position may enhance binding affinity and influence the compound's pharmacokinetic properties.

  • The azetidine ring and carboxylic acid group provide additional interaction points that influence binding specificity and biological target recognition.

These structural elements collectively determine the compound's ability to engage with biological targets and exert pharmacological effects.

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for developing optimized derivatives of 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid with enhanced pharmacological properties.

Key Structural Elements

The biological activity of this compound and related structures can be attributed to specific structural components:

  • The benzothiazole core serves as a rigid scaffold that facilitates binding to target proteins.

  • The methoxy substituent contributes to the compound's electron density distribution and may enhance binding interactions through hydrogen bonding or electronic effects.

  • The azetidine ring creates a specific three-dimensional geometry that influences receptor fit.

  • The carboxylic acid provides a site for ionic interactions and hydrogen bonding with target proteins.

Comparative Analysis with Related Compounds

Research on structurally similar compounds provides valuable insights into how structural modifications affect biological activity:

Compound TypeStructural VariationObserved Effect
Benzothiazole derivatives with piperidin-1-yl substituentsReplacement of azetidine with piperidineEnhanced activity against T. brucei (EC₅₀ values as low as 0.0094 μM)
Benzothiazole derivatives with fluorinated phenyl groupsAddition of fluorine substituentsImproved potency against parasitic targets
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesModification of heterocyclic coreEnhanced antimicrobial and anticancer activities

These structure-activity relationships provide guidance for the rational design of new derivatives with optimized biological properties .

Research Applications

The unique structural and chemical properties of 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid make it valuable for various research applications beyond its direct biological activities.

Use in Synthetic Chemistry

This compound has potential applications in synthetic organic chemistry:

  • As a building block for the construction of more complex molecular structures

  • In the diastereoselective synthesis of certain organic compounds

  • As a substrate for exploring novel reaction methodologies and developing new synthetic transformations

The compound's multiple functional groups provide diverse reactivity that can be exploited in synthetic applications.

Comparative Analysis with Structurally Related Compounds

A comparative analysis of 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with 1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

A closely related compound, 1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, differs by having an additional methoxy group at the 7-position of the benzothiazole ring:

Property1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
CAS Number1283108-96-21283108-86-0
Molecular FormulaC₁₂H₁₂N₂O₃SC₁₃H₁₄N₂O₄S
Molecular Weight264.3 g/mol294.33 g/mol
Structural DifferenceSingle methoxy at 4-positionMethoxy groups at both 4- and 7-positions

The additional methoxy group in the dimethoxy variant likely influences lipophilicity, electronic properties, and potentially biological activity profiles.

Comparison with Other Benzothiazole Derivatives

Research on various benzothiazole derivatives highlights the influence of different substituents on biological activity:

Compound ClassKey Structural FeaturesNotable Properties
Urea derivatives of 2-aryl-benzothiazol-5-aminesUrea linkage and amine substitutionActive against T. brucei with EC₅₀ values ranging from 0.0094-1.92 μM
Benzothiazole derivatives with piperidinyl substituentsPiperidinyl group attached to benzothiazoleEnhanced antiparasitic activity
Fluorinated benzothiazole derivativesFluorine substituents on phenyl ringsImproved potency and pharmacokinetic properties

These comparisons reveal how structural modifications to the benzothiazole scaffold can tune biological activity and physicochemical properties .

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